PiPT

Vue d'ensemble

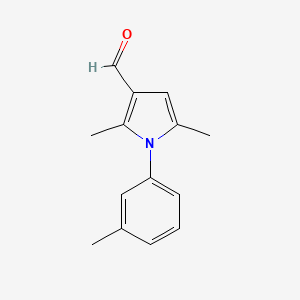

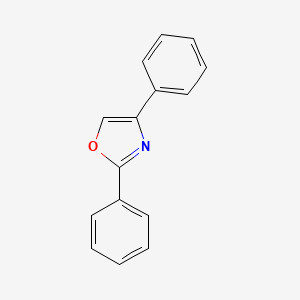

Description

PiPT (Phenylisopropyl-tetrahydro-beta-carboline) is an alkaloid derived from the plant species Piper methysticum, commonly known as kava. It is found in the root of the plant, and is one of the main active ingredients responsible for the effects of kava. This compound has been studied extensively for its potential applications in the medical and scientific fields, and has been found to possess a range of beneficial properties.

Applications De Recherche Scientifique

1. Astronomical Observations and Simulations

The Principal Investigator Proposal Tool (PIPT) is instrumental in the astronomical field, particularly for managing observation proposals for the Southern African Large Telescope (SALT). This compound aids in generating, checking, submitting, and editing proposals, ensuring the feasibility of observation requests. It integrates XML into Java classes for immediate error and consistency checking. Moreover, this compound includes various tools to simulate SALT observations, allowing users to use standard source spectra or add their library spectra. The this compound system is essential for extending code for future instruments and other projects (Hettlage et al., 2010).

2. Photo-Induced Phase Transitions in Materials Science

In materials science, Photo-Induced Phase Transition (this compound) is a phenomenon where external light stimulation triggers phase transitions in materials. This concept is pivotal in understanding and manipulating material properties at ultrafast timescales. This compound is explored in various contexts, including its role in complex solids and its theoretical understanding. Studies have highlighted the importance of cooperative interactions in this compound, emphasizing the need for diverse theoretical approaches to comprehend these nonlinear processes and their time and length scales (Rajpurohit et al., 2022).

3. Manipulation of Topological Properties in Transition-Metal Ditellurides

Research on Photo-Induced Phase Transitions (PIPTs) in 2D materials like MoTe2 has shown that these transitions offer an ultrafast and energy-efficient method for manipulating topological properties. These studies demonstrate that this compound can be triggered purely by electronic excitations, leading to a rapid structural symmetry breaking. This mechanism provides valuable insights into the physics of phase transitions in 2D materials and suggests potential applications in manipulating their topological properties (Peng et al., 2020).

4. Optoelectronic Applications and Molecular Devices

This compound has significant implications in the development of optoelectronic devices and molecular machines. For instance, a study demonstrated the use of photoinduced proton transfer (this compound) to control charge transport through single-molecule azulene junctions using visible light. This approach led to the creation of reversible and controllable photoresponsive molecular devices based on non-photoresponsive molecules, highlighting the potential of this compound in molecular optoelectronics (Cai et al., 2019).

Propriétés

IUPAC Name |

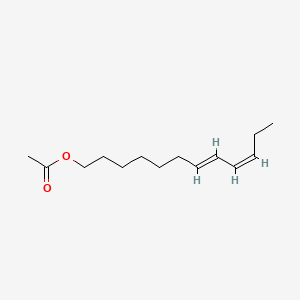

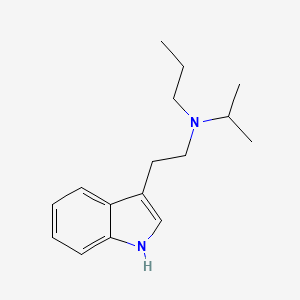

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-4-10-18(13(2)3)11-9-14-12-17-16-8-6-5-7-15(14)16/h5-8,12-13,17H,4,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXPLOPRCQJJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CNC2=CC=CC=C21)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726699 | |

| Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354632-00-0 | |

| Record name | 1H-Indole-3-ethanamine, N-(1-methylethyl)-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354632-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354632000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.